2,6-Difluoro-3-nitroaniline
Description
Significance and Research Context of 2,6-Difluoro-3-nitroaniline
This compound (C₆H₄F₂N₂O₂) is a crystalline solid organic compound that serves primarily as an intermediate in organic synthesis. Its significance is rooted in the specific arrangement of its functional groups—an amine (-NH₂), a nitro (-NO₂), and two fluorine (-F) atoms—which modulate the reactivity of the aromatic ring. The strong electron-withdrawing nature of the nitro group and the fluorine atoms makes the compound's aromatic ring susceptible to certain chemical transformations, a property that is exploited in various synthetic pathways.
The presence of fluorine is particularly noteworthy, as the incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance biological activity and modify pharmacokinetic properties. solubilityofthings.com Research on analogous compounds, such as other fluorinated nitroanilines, has demonstrated their utility as intermediates in the synthesis of novel antibacterial agents and other biologically active compounds. chemimpex.com For instance, the related compound 2,6-difluoro-3-nitrobenzonitrile (B139258) is utilized as a key intermediate in the development of anti-cancer agents and agrochemicals like herbicides and insecticides. chemimpex.com This context suggests that this compound holds similar potential as a precursor for developing new pharmaceuticals and crop protection agents. chemimpex.com Its utility extends to the synthesis of dyes and pigments, where the specific chromophoric and auxochromic groups contribute to desired colorimetric properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 122129-79-7 | molcore.com |
| Molecular Formula | C₆H₄F₂N₂O₂ | molcore.com |
| Molecular Weight | 174.10 g/mol | molcore.com |
| Appearance | White crystalline solid | |
| Melting Point | 88-90 °C | |
| Boiling Point | ~299 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chlorinated hydrocarbons) | |
Historical Overview of Research on Halogenated Nitroanilines
The study of halogenated nitroanilines is a sub-field within the broader history of nitroaromatic chemistry. Nitroarenes themselves have long been established as versatile compounds with applications ranging from explosives to pharmaceuticals and dyes. The systematic introduction of halogen atoms to the nitroaniline framework represents a more modern advancement in synthetic chemistry. This development was largely driven by the demand for specialized intermediates with fine-tuned chemical properties for use in high-value applications, particularly in the life sciences. researchgate.net
Early research into this class of compounds focused on understanding their fundamental reactivity. Studies on the electrophilic substitution of dihaloacetanilides, for example, provided crucial insights into how existing substituents direct incoming chemical groups, a foundational concept for controlling the outcome of synthetic reactions. researchgate.net A significant body of research has also been dedicated to developing efficient and selective synthetic methods. The selective hydrogenation of halogenated nitroaromatics to the corresponding haloanilines, for instance, has been a major challenge and an area of intense investigation, as it is a key transformation in the synthesis of many active pharmaceutical ingredients. researchgate.net These historical efforts have paved the way for the use of complex molecules like this compound as reliable building blocks in multi-step syntheses.
Current Research Landscape and Future Directions for this compound
The current research landscape for halogenated nitroanilines, including this compound, is characterized by their application as key building blocks in the synthesis of functional molecules. For example, related fluoronitroanilines have been used to synthesize quinoxaline (B1680401) 1,4-di-N-oxide derivatives, a class of compounds investigated for their antimycobacterial activity. researchgate.net Another study utilized 2,6-difluoro-4-nitroaniline (B181332) in the synthesis of photodegradable antimicrobial agents, demonstrating the role of these intermediates in creating advanced, functional materials. uib.no A continuing trend in the chemical industry is the development of "green" or more sustainable chemical processes, and research into more efficient catalytic systems for synthesizing and transforming these compounds is ongoing. researchgate.netcas.org
Looking ahead, future research involving this compound is likely to expand in several directions. Based on trends observed with structurally similar compounds, promising avenues include:
Exploration of Novel Synthetic Applications: The compound could be used to create new libraries of complex molecules for screening in drug discovery programs, targeting areas such as oncology and infectious diseases. chemimpex.com
Mechanistic Studies: Detailed investigations into the reaction mechanisms involving this compound would allow for more precise control over synthetic outcomes and the development of more efficient reaction conditions.
Materials Science: Its unique electronic and structural features could be exploited in the synthesis of novel polymers, coatings, or functional dyes with tailored optical or physical properties. chemimpex.com
Environmental Chemistry: The potential for aniline (B41778) derivatives to act as precursors to disinfection byproducts is an emerging area of environmental research, suggesting a need to understand the environmental fate of such compounds. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPVREQNMNPOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617735 | |
| Record name | 2,6-Difluoro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25892-09-5 | |
| Record name | 2,6-Difluoro-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2,6 Difluoro 3 Nitroaniline
Established Synthetic Routes for 2,6-Difluoro-3-nitroaniline
The synthesis of this compound is most commonly achieved through several well-established routes. These methods include the direct nitration of difluoroaniline precursors, the fluorination of corresponding nitroanilines, and multi-step pathways starting from basic chemical building blocks.
Nitration of Fluorinated Anilines and Related Precursors
The introduction of a nitro group onto a fluorinated aniline (B41778) or its derivatives is a primary strategy for synthesizing this compound. This electrophilic aromatic substitution is highly influenced by the directing effects of the existing substituents on the aromatic ring.
The position of the incoming nitro group is dictated by the activating and directing effects of the amino or substituted amino group and the deactivating, ortho-, para-directing fluoro groups. In the case of 2,6-difluoroaniline (B139000), the amino group strongly directs electrophiles to the para position (position 4) and to a lesser extent the ortho positions (which are already occupied by fluorine). The fluorine atoms, being ortho, para-directing but deactivating, also influence the substitution pattern.
Studies on the nitration of analogous dihaloacetanilides, such as 2,6-dichloroacetanilide, have shown that the reaction with mixed acid predominantly yields the 3-nitro derivative. researchgate.net This suggests a strong steric hindrance from the halogen atoms at positions 2 and 6, which directs the incoming nitro group to the less sterically hindered position 3. Similar regioselectivity is expected in the nitration of 2,6-difluoroacetanilide. The resonance effect of the N-acetyl group also plays a significant role in directing the substitution. ulisboa.pt
In the nitration of 2,3-difluoroaniline, the nitro group is introduced at the 6-position, para to the strongly activating amino group, to yield 2,3-difluoro-6-nitroaniline (B1301635). This highlights the powerful directing effect of the amino group. For aniline itself, nitration typically yields a mixture of 2-nitroaniline (B44862) and 4-nitroaniline, with the para isomer being the major product. ulisboa.pt
The optimization of reaction conditions is critical for achieving high yields and selectivity in nitration reactions. numberanalytics.com Key parameters that are often adjusted include the choice of nitrating agent, reaction temperature, and the use of catalysts or co-reagents. numberanalytics.com
A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The temperature is often controlled, for instance, at 0–5°C, to manage the exothermic nature of the reaction and improve selectivity. The ratio of nitric acid to sulfuric acid can also be varied to optimize the formation of the nitronium ion (NO₂⁺), the active electrophile.
For less reactive substrates, more potent nitrating agents or harsher conditions may be necessary. google.com For example, pentahalobenzenes require a relatively powerful nitrating agent, such as a nitric acid-sulfuric acid mixture, due to their deactivation towards electrophilic substitution. google.com The use of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid) represents a more aggressive nitrating system. acs.org
Alternative and milder nitrating systems are also being explored to improve safety and reduce waste. These can include using different solvents or catalysts to enhance reaction rates and selectivity. numberanalytics.comfrontiersin.org Continuous flow processing has emerged as a valuable technique for nitration, offering precise control over reaction parameters like temperature and stoichiometry, which can lead to improved yields and safety, especially for reactions that are hazardous in batch mode. acs.orgvapourtec.combeilstein-journals.org
Table 1: Examples of Nitration Reaction Conditions
| Substrate | Nitrating Agent | Solvent/Conditions | Product | Reference |
| 2,6-Dichloroacetanilide | Mixed Acid | - | 2,6-Dichloro-3-nitroacetanilide | researchgate.net |
| 2,3-Difluoroaniline | HNO₃/H₂SO₄ | 0–5°C | 2,3-Difluoro-6-nitroaniline | |
| 4-Fluoro-2-methoxyaniline | Ac₂O, then fuming HNO₃/fuming H₂SO₄ | Acetic Acid | 4-Fluoro-2-methoxy-5-nitroaniline | acs.org |
| 1-Chloro-3,5-difluorobenzene (B74746) | Nitric Acid/Sulfuric Acid | - | 2,6-Difluoro-3,4,5-trichloronitrobenzene (after chlorination) | google.com |
Regioselectivity in Nitration Reactions
Fluorination Strategies for Nitroaniline Derivatives
An alternative approach to synthesizing this compound involves introducing fluorine atoms onto a pre-existing nitroaniline scaffold. This can be achieved through nucleophilic aromatic substitution (SNAAr) reactions or other fluorination methods.
The preparation of fluorinated aromatic compounds can sometimes be accomplished via diazonium chemistry, where an amino group is converted into a fluorine substituent. google.com However, this method can be hazardous due to the instability of diazonium salts. google.com Another strategy is the halogen-exchange (Halex) reaction, where chlorine atoms are replaced by fluorine using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). google.com This is often performed at high temperatures in a polar aprotic solvent such as N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com
For instance, the synthesis of 2,6-difluoroaniline has been achieved from 1,2,3-trichlorobenzene (B84244) by a partial fluorine exchange followed by other transformations. google.com While not directly producing this compound, these fluorination methods are fundamental in creating the necessary fluorinated precursors. nih.gov Direct fluorination of certain anilines to produce difluoroamine (B82689) derivatives has also been explored using continuous flow techniques. worktribe.com
Multistep Synthesis from Commercially Available Starting Materials
The synthesis of this compound can be part of a longer synthetic sequence starting from simple, commercially available chemicals. A notable example is a process starting from 1-chloro-3,5-difluorobenzene. google.com This route involves:
Chlorination of 1-chloro-3,5-difluorobenzene to yield 4,6-difluoro-1,2,3-trichlorobenzene. google.com
Nitration of the resulting compound to produce 2,6-difluoro-3,4,5-trichloronitrobenzene. google.com
Subsequent reduction of this intermediate can lead to 2,6-difluoroaniline by removing the chlorine atoms and reducing the nitro group. google.com While this specific patent aims for 2,6-difluoroaniline, the intermediate 2,6-difluoro-3,4,5-trichloronitrobenzene is a close derivative of the target compound.
Another multi-step approach starts with 1,2,3-trichlorobenzene, which undergoes partial fluorine exchange to produce a mixture including 2,6-difluorochlorobenzene. google.com This intermediate can then be further functionalized. These multi-step syntheses are often designed for large-scale industrial production, balancing cost, availability of starting materials, and safety. google.com
Advanced Synthetic Approaches and Innovations
Research into the synthesis of fluorinated aromatic amines continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods. Domino reactions, which involve a cascade of transformations in a single pot, represent a powerful strategy for building molecular complexity from simple starting materials. rsc.org Such approaches are being developed to access functionalized ortho-fluoroanilines, potentially offering more streamlined routes in the future. rsc.org
The use of novel catalysts and reaction media is also an area of active research. For example, efforts are being made to carry out nitrations in aqueous systems to reduce the reliance on corrosive and hazardous concentrated acids. frontiersin.org Furthermore, advanced organic synthesis techniques, such as those involving organometallic cross-coupling reactions like the Stille or Buchwald-Hartwig couplings, are instrumental in constructing complex molecules and could be adapted for the synthesis of derivatives of this compound. acs.org
Continuous flow synthesis is a significant innovation, particularly for hazardous reactions like nitration. vapourtec.commdpi.com By using microreactors, it allows for excellent control over reaction conditions, leading to higher selectivity, improved safety, and easier scale-up. acs.orgbeilstein-journals.org
Catalytic Methods in the Synthesis of Fluorinated Anilines
The synthesis of fluorinated anilines, including this compound, frequently employs catalytic methods to enhance efficiency and yield. A primary route to this compound involves the nitration of 2,6-difluoroaniline. prepchem.com Conversely, the final step in producing many fluorinated anilines is the catalytic hydrogenation of the corresponding nitro compound. googleapis.comgoogle.com This reduction of the nitro group to an amine is a crucial transformation, often utilizing catalysts like palladium on carbon (Pd/C). mdpi.com
A notable advancement in forming C-N bonds for fluorinated aniline synthesis is the use of palladium-catalyzed cross-coupling reactions. Research has demonstrated the successful coupling of fluoroalkylamines with aryl bromides and chlorides using a catalyst system derived from [Pd(allyl)Cl]₂ and the commercially available ligand AdBippyPhos. nih.gov This method is effective even with low catalyst loadings (<0.50 mol %) and a weak base like potassium phenoxide (KOPh), which is advantageous as fluorinated anilines can be unstable under the harsh basic conditions typical of C-N coupling reactions. nih.gov
Emerging techniques such as visible-light photoredox catalysis also offer mild and efficient pathways for synthesizing fluorinated aromatic compounds. mdpi.commdpi.com These methods can tolerate a wide range of functional groups, making them suitable for the late-stage introduction of fluorine or fluorinated groups into complex molecules. mdpi.com For instance, iridium-based photocatalysts have been used for the radical trifluoromethylation of anilines at room temperature. mdpi.com
| Catalytic Method | Catalyst/Reagents | Application | Key Advantages |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | Reduction of nitro group to amine | Common, effective final step in aniline synthesis. googleapis.commdpi.com |
| Palladium Cross-Coupling | [Pd(allyl)Cl]₂ / AdBippyPhos, KOPh | Synthesis from aryl halides and fluoroalkylamines | High yields, low catalyst loading, mild conditions. nih.gov |
| Visible-Light Photoredox Catalysis | Iridium or Acridinium Photocatalysts | C-H fluorination, trifluoromethylation | Mild, high functional group tolerance, unique mechanisms. mdpi.commdpi.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous materials. mdpi.com In the context of this compound synthesis, these principles are applied to improve sustainability and reduce environmental impact.
The use of highly efficient catalysts aligns with green chemistry by reducing energy consumption and waste. Palladium-catalyzed reactions that proceed with very low catalyst loadings are a prime example. nih.gov Similarly, one-pot reactions and the use of continuous flow systems in industrial settings enhance yield and efficiency, thereby optimizing resource use and minimizing by-products. mdpi.com
Photocatalysis represents a significant step towards greener synthesis. mdpi.com By harnessing visible light, these reactions often proceed under mild, ambient conditions, avoiding the high temperatures and harsh reagents required in many traditional methods. mdpi.com This approach is not only more energy-efficient but also enhances safety and reduces the formation of hazardous waste.
High-Throughput Synthesis Techniques for Derivatives
As an important intermediate in the development of pharmaceuticals and agrochemicals, this compound is a scaffold for creating diverse libraries of derivative compounds. High-throughput synthesis techniques are essential for rapidly producing these derivatives for screening and optimization.
The inherent reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions makes it well-suited for high-throughput applications. By reacting the parent molecule with a large array of different nucleophiles (e.g., various amines, thiols, or alcohols) in parallel, a multitude of derivatives can be generated quickly.
Microwave-assisted synthesis is a key technology in this area. It can dramatically accelerate reaction times, often reducing processes that take hours to just minutes. acs.orguib.no This technique, combined with automated liquid handling and parallel reaction blocks, allows for the efficient creation of compound libraries based on the this compound core structure. For example, the reaction of various anilines with epoxides to form ethanolamine (B43304) derivatives has been successfully accelerated using microwave irradiation. acs.orguib.no
Reaction Mechanisms of this compound and its Precursors
The chemical behavior of this compound is dominated by its susceptibility to nucleophilic attack, a direct consequence of the electron-deficient nature of its aromatic ring.
Nucleophilic Aromatic Substitution Reactions
The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is characteristic of aromatic rings that are "activated" by the presence of strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The SNAr mechanism is a two-step process:
Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a negatively charged, non-aromatic intermediate. libretexts.org
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org
This addition-elimination mechanism is distinct from SN1 and SN2 reactions and is the primary way that derivatives of this compound are formed, for instance, by substituting the fluorine atoms with other functional groups.
Role of Fluorine and Nitro Groups in Reactivity
The high reactivity of this compound in SNAr reactions is a direct result of the combined electronic effects of its substituents.
Nitro Group: As a powerful electron-withdrawing group, the nitro (-NO₂) group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. wikipedia.org Its primary role is to stabilize the negatively charged intermediate formed during the reaction. wikipedia.org When positioned ortho or para to the leaving group, the nitro group can delocalize the negative charge of the intermediate through resonance, significantly lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com
Fluorine Atoms: Fluorine is the most electronegative element, and its presence on the ring withdraws electron density via the inductive effect, further increasing the ring's electrophilicity and making it more susceptible to attack by nucleophiles. masterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com Therefore, even though the carbon-fluorine bond is very strong, fluorine's ability to activate the ring for this first step makes it an excellent leaving group in this specific context. masterorganicchemistry.com
Investigation of Intermediates and Transition States
The SNAr mechanism is characterized by distinct intermediates and transition states that can be investigated to understand reaction kinetics.
Intermediates: The key intermediate in an SNAr reaction is the Meisenheimer complex . wikipedia.orglibretexts.org This is a resonance-stabilized, negatively charged species where the nucleophile has temporarily bonded to the ring. wikipedia.org Unlike a fleeting transition state, an intermediate corresponds to a local energy minimum on the reaction coordinate diagram; it is a real, albeit transient, molecule. solubilityofthings.comyoutube.com The stability of the Meisenheimer complex is paramount; the electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing its negative charge. wikipedia.org
Transition States: A transition state is the highest energy point along the reaction coordinate between two states (e.g., reactants and intermediate). solubilityofthings.comyoutube.com It is not a stable molecule and cannot be isolated. youtube.com In the SNAr mechanism, there are two principal transition states: the first leading to the formation of the Meisenheimer complex, and the second leading from the intermediate to the final product. The first transition state is typically higher in energy, representing the rate-limiting step of the reaction where the ring's aromaticity is broken. masterorganicchemistry.com The electron-withdrawing substituents lower the energy of this transition state, thereby accelerating the reaction. masterorganicchemistry.com
Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound is substituted with groups that exert competing electronic effects, influencing the regioselectivity of electrophilic aromatic substitution (EAS). The amine (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is a strong deactivating group, directing substitution to the meta position. The fluorine atoms (-F) are deactivating via induction but are ortho, para-directing through resonance.
In this compound, the positions are as follows:
Position 1: -NH₂
Position 2: -F
Position 3: -NO₂
Position 4: Unsubstituted
Position 5: Unsubstituted
Position 6: -F
The powerful activating -NH₂ group directs substitution primarily to position 4 (para) and positions 2 and 6 (ortho). Since positions 2 and 6 are already occupied by fluorine atoms, the primary site for electrophilic attack is position 4. This position is also meta to the deactivating nitro group, which is a favorable alignment. The fluorine atom at position 2 also directs ortho/para, further supporting substitution at position 4 (para).
However, direct electrophilic substitution on highly activated anilines can be problematic, often leading to polysubstitution and oxidation by-products, especially under strong acidic conditions used for reactions like nitration. byjus.com To achieve selective monosubstitution, the high reactivity of the amine group is typically moderated by converting it into an amide (e.g., an acetanilide) through acylation. byjus.com The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. After the desired substitution, the protecting acyl group can be removed via hydrolysis to regenerate the amine.
Reduction Reactions of the Nitro Group to Amine
The nitro group of this compound can be readily reduced to a primary amino group, yielding 2,6-difluorobenzene-1,3-diamine. This transformation is a common and crucial step in the synthesis of more complex molecules. A variety of reducing agents and conditions can be employed to achieve this conversion, with catalytic hydrogenation being one of the most efficient methods.
The reduction of related fluorinated nitroaromatic compounds has been well-documented. For instance, the reduction of 2,6-difluoro-3,4,5-trichloronitrobenzene using a supported metal catalyst first converts the nitro group to an amine before subsequent dehalogenation occurs. google.com Similarly, 2,3-difluoro-6-nitroaniline can be reduced using hydrogen gas with a palladium catalyst or with iron powder in an acidic medium. These methods are generally applicable to this compound.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature to moderate heat, atmospheric or higher pressure. | A highly efficient and clean method for nitro group reduction. |
| H₂ / Raney Nickel | Ethanol solvent, room temperature and pressure. | A common and effective catalyst for hydrogenation. |
| Iron (Fe) / Acetic Acid or HCl | Refluxing in aqueous/alcoholic solutions. | A classic and cost-effective method for nitroarene reduction. |
| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, often with heating. | A stoichiometric reducing agent effective for nitro groups. |
Oxidation Reactions of the Amine Group
The primary amine group of this compound is susceptible to oxidation, although its reactivity is tempered by the electron-withdrawing nitro and fluoro substituents on the ring. The oxidation of substituted anilines can yield a range of products, including nitroso compounds, azo compounds, or azoxy compounds, depending on the oxidant and reaction conditions. publish.csiro.auwindows.net
For example, the oxidation of various 3(or 6)-substituted-2-nitroanilines with reagents like iodosobenzene (B1197198) diacetate or lead tetra-acetate has been shown to produce benzofurazan (B1196253) oxides and azo compounds. publish.csiro.au The use of strong oxidizing agents like trifluoroperacetic acid has been effective for the oxidation of weakly basic amines, including nitroanilines, to their corresponding dinitro compounds. mdpi.com However, the strong deactivating effect of the existing nitro group in 2-nitroaniline can hinder further oxidation. windows.net
A significant reaction pathway for the primary aromatic amine is diazotization . This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5 °C). google.com This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻). While diazonium salts of aliphatic amines are highly unstable, aromatic diazonium salts are more stable at low temperatures and are exceptionally versatile synthetic intermediates. google.com They can be subsequently converted to a wide variety of functional groups (e.g., -OH, -CN, -Br, -Cl) through reactions like the Sandmeyer reaction.
Derivatization Reactions
The amine functionality of this compound is the primary site for various derivatization reactions, which are essential for modifying the compound's properties or for preparing it for further synthetic steps.
Acylation Reactions
Acylation involves the reaction of the amine group with an acylating agent, such as an acid chloride or acid anhydride (B1165640), typically in the presence of a base. This reaction converts the primary amine into a more stable and less reactive secondary amide. For this compound, a common acylation reaction would be acetylation with acetic anhydride to form N-(2,6-difluoro-3-nitrophenyl)acetamide.
This derivatization is often employed as a protective strategy in multi-step syntheses. byjus.com The resulting acetamido group is less basic and less activating towards the aromatic ring, which can prevent unwanted side reactions like oxidation or polysubstitution during subsequent electrophilic aromatic substitution. byjus.com The acylation of electronically deactivated anilines can sometimes be challenging, requiring more forcing conditions or specific catalysts. sit.edu.cn
Alkylation Reactions
The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, allowing it to act as a nucleophile in alkylation reactions. Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base can lead to the formation of N-alkylated and N,N-dialkylated products. For instance, methylation of a related aniline derivative has been achieved using methyl iodide and potassium carbonate.
Due to the electron-withdrawing nature of the nitro and fluoro groups, the nucleophilicity of the amine in this compound is significantly reduced compared to aniline itself. Consequently, alkylation may require stronger bases or more reactive alkylating agents.
Table 2: Representative Derivatization Reactions of the Amine Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetylated aniline (Amide) |
| Alkylation | Methyl Iodide (CH₃I) | N-methylaniline (Secondary Amine) |
Silylation Reactions
Silylation is the process of replacing the active hydrogen on the amine with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the aniline with a silylating agent like trimethylsilyl chloride (TMS-Cl) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or imidazole), or by using more potent reagents like bis(trimethylsilyl)acetamide (BSA). researchgate.net
Silylation of amines like this compound produces N-silylated derivatives. These derivatives are generally more volatile, less polar, and more thermally stable. This technique is widely used in analytical chemistry to prepare samples for gas chromatography (GC) and mass spectrometry (MS). The silyl group can also serve as a protecting group for the amine in certain synthetic contexts, although it is more labile than an acyl group. The reduced nucleophilicity of the amine in this compound means that stronger silylating agents or catalyzed conditions may be necessary for an efficient reaction. sit.edu.cnacs.org
Spectroscopic Characterization and Computational Studies of 2,6 Difluoro 3 Nitroaniline
Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental in determining the molecular structure of compounds. For 2,6-Difluoro-3-nitroaniline, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provides a comprehensive profile of its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic environments of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). This allows for the precise mapping of a molecule's structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the molecule. The aromatic region would feature signals from the two protons on the benzene (B151609) ring, while the amine (NH₂) protons would also produce a signal.
The protons on the aromatic ring are chemically non-equivalent and would appear as separate signals. Their chemical shifts and splitting patterns are influenced by the surrounding substituents. The electron-withdrawing nitro group (-NO₂) and fluorine atoms (-F) deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm value). Conversely, the electron-donating amine group (-NH₂) provides a shielding effect. In similar structures like 3-nitroaniline, aromatic protons resonate at various positions, providing a basis for prediction. chegg.comchemicalbook.com The protons in this compound would also exhibit coupling to the adjacent fluorine atoms (H-F coupling), which would further split the signals into complex multiplets. The amine protons typically appear as a broad singlet, though its position can vary depending on the solvent and concentration. bnmv.ac.in
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-4 | 7.0 - 8.0 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |
| H-5 | 6.5 - 7.5 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |
| NH₂ | 3.5 - 5.5 | br s (broad singlet) | N/A |
In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts of these carbons are significantly affected by the attached functional groups.
The carbons directly bonded to the highly electronegative fluorine atoms (C2, C6) will show large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹J(C,F)). The carbon attached to the nitro group (C3) and the amino group (C1) will also have characteristic chemical shifts. Computational DFT methods are often employed to predict and help assign these chemical shifts with good accuracy. researchgate.netresearchgate.net The general environments for carbons in aromatic rings and those attached to oxygen or other carbons provide a baseline for these predictions. pressbooks.publibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C1 | 135 - 145 | Doublet (due to C-F coupling) |
| C2 | 150 - 160 | Doublet (due to C-F coupling) |
| C3 | 130 - 140 | Singlet |
| C4 | 115 - 125 | Doublet (due to C-F coupling) |
| C5 | 110 - 120 | Singlet |
| C6 | 145 - 155 | Doublet (due to C-F coupling) |
¹⁹F NMR is particularly useful for analyzing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts. lcms.czdiva-portal.org For this compound, the two fluorine atoms are in chemically distinct environments and are expected to produce two separate signals in the ¹⁹F NMR spectrum.
The precise chemical shifts are influenced by the nature of the adjacent substituents. The fluorine at C2 is ortho to both an amino and a nitro group, while the fluorine at C6 is ortho to an amino group and meta to a nitro group. This difference in electronic environment will result in different resonance frequencies. Furthermore, these signals may appear as complex multiplets due to coupling with each other (F-F coupling) and with nearby protons (F-H coupling). lcms.czmagritek.com
¹³C NMR Spectroscopic Analysis
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. conicet.gov.ar
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. Theoretical calculations, often using Density Functional Theory (DFT), are valuable for assigning these vibrational modes. researchgate.netresearchgate.net
N-H Vibrations : The amino group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Bending vibrations for the amino group occur at lower frequencies. researchgate.net
N-O Vibrations : The nitro group (-NO₂) is characterized by strong absorption bands for its asymmetric (around 1500-1560 cm⁻¹) and symmetric (around 1300-1370 cm⁻¹) stretching vibrations. researchgate.netresearchgate.net
C-F Vibrations : The carbon-fluorine bonds give rise to strong stretching vibrations typically found in the 1200-1350 cm⁻¹ region. ijream.org
Aromatic Ring Vibrations : The benzene ring itself has characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C skeletal vibrations in the 1400-1600 cm⁻¹ range. ijream.org
Table 3: Key Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric Stretching | -NH₂ | 3400 - 3500 |
| Symmetric Stretching | -NH₂ | 3300 - 3400 |
| C-H Stretching | Aromatic Ring | 3000 - 3100 |
| Asymmetric Stretching | -NO₂ | 1500 - 1560 |
| C=C Stretching | Aromatic Ring | 1400 - 1600 |
| Symmetric Stretching | -NO₂ | 1300 - 1370 |
| C-F Stretching | C-F | 1200 - 1350 |
| C-N Stretching | C-NH₂ | 1250 - 1340 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from its specific chromophoric structure, which includes the benzene ring, the nitro group (-NO₂), and the amino group (-NH₂). The analysis is typically conducted by dissolving the compound in a suitable solvent, such as chloroform (B151607) or ethanol, and measuring its absorbance across a wavelength range of approximately 200 to 800 nm. sapub.orgusc.edu
The electronic spectrum of nitroaniline derivatives generally displays two main types of transitions: π → π* (pi to pi-star) and n → π* (n to pi-star). usc.edu The π → π* transitions are typically high-intensity absorptions associated with the conjugated π-electron system of the aromatic ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the oxygen atoms of the nitro group or the nitrogen of the amino group to an anti-bonding π* orbital. The presence of electron-withdrawing fluorine and nitro groups, alongside the electron-donating amino group, significantly influences the energy of these transitions and thus the position of the maximum absorption wavelengths (λ_max). usc.eduacs.org
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the UV-Vis spectrum. sapub.org These computational methods can calculate the vertical excitation energies and oscillator strengths (f), which correspond to the λ_max values and the intensity of the absorption bands, respectively. rsc.orgacs.org For accurate predictions, it is often necessary to employ advanced basis sets and incorporate solvent effects into the computational model.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₆H₄F₂N₂O₂, corresponding to a monoisotopic mass of approximately 174.02 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as a definitive confirmation of the molecular formula.
Electrospray ionization (ESI) is a commonly employed ionization technique for this class of compounds. Studies on related fluoronitroanilines have shown that these molecules tend to produce signals in the negative-ion ESI mode. researchgate.net Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the molecular ion. By increasing the cone voltage in the ion source, "in-source" fragmentation can be induced, which is particularly useful for differentiating between isomers. researchgate.net
The fragmentation pattern of this compound is dictated by its functional groups. A characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (•NO₂). researchgate.net Further fragmentation may involve the cleavage of the aromatic ring. The specific pattern of fragment ions allows for the unambiguous identification of the compound and its differentiation from structural isomers. researchgate.net
| Feature | Description | Relevance to this compound |
| Molecular Ion | The unfragmented, ionized molecule. | Confirms the molecular weight (approx. 174.02 g/mol ). |
| Ionization Mode | Method of generating ions (e.g., ESI). | Negative-ion ESI is often effective for fluoronitroanilines. researchgate.net |
| Fragmentation | The process of breaking the molecular ion into smaller fragment ions. | A key fragmentation is the loss of the •NO₂ group. researchgate.net |
| Isomer Differentiation | Using fragmentation patterns to distinguish between isomers. | Cone-voltage-induced fragmentation in MS/MS can differentiate isomers. researchgate.net |
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry and quantum mechanical methods provide profound insights into the molecular properties of this compound, complementing experimental findings. These theoretical approaches can elucidate electronic structure, molecular geometry, and spectroscopic characteristics that may be difficult to probe experimentally. acs.orgacs.orgresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and properties of molecules. acs.org For this compound, DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or cc-pVDZ. researchgate.netcomu.edu.trresearchgate.net These calculations can accurately predict various molecular parameters, including optimized geometries, bond lengths, bond angles, and the distribution of electron density. researchgate.net Furthermore, DFT is used to compute vibrational frequencies, which are crucial for the interpretation of infrared (IR) spectra. acs.org
The interplay between the electron-donating amino group and the electron-withdrawing nitro and fluoro groups creates a complex electronic environment. DFT calculations can map this environment by computing atomic charges and molecular electrostatic potential (MEP) surfaces, which identify the electron-rich and electron-poor regions of the molecule, thereby predicting its reactivity. comu.edu.tr
HOMO-LUMO Analysis and Electronic Structure
The electronic and optical properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. sapub.orgdoi.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited electronically. doi.org
In this compound, the electron-donating amino group contributes significantly to the HOMO, increasing its energy. Conversely, the potent electron-withdrawing nitro group, along with the fluorine atoms, stabilizes the LUMO, lowering its energy. acs.org This distribution leads to an intramolecular charge transfer (ICT) character upon electronic excitation from the HOMO to the LUMO. sapub.org The HOMO-LUMO gap is directly related to the electronic absorption spectrum, with the primary electronic transition often corresponding to the HOMO → LUMO excitation. sapub.org
| Parameter | Description | Significance for this compound |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Influenced by the electron-donating -NH₂ group. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Influenced by the electron-withdrawing -NO₂ and -F groups. acs.org |
| ΔE (Energy Gap) | The energy difference between E_LUMO and E_HOMO. | Indicates chemical reactivity and the energy of electronic transitions. doi.org |
Molecular Geometry Optimization and Conformation Analysis
Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization, typically using DFT methods. acs.org This process calculates the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For this molecule, key structural features include the planarity of the benzene ring and the spatial arrangement of the amino and nitro substituents.
Prediction of Spectroscopic Parameters
Quantum mechanical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation. acs.org
Vibrational Spectra (IR): DFT calculations can predict the harmonic vibrational frequencies of this compound. researchgate.net The calculated frequencies and their corresponding intensities can be used to assign the absorption bands observed in an experimental Fourier-Transform Infrared (FTIR) spectrum to specific molecular vibrations, such as N-H stretching, N=O stretching, and C-F stretching. researchgate.netacs.org
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. rsc.orgacs.org These calculations yield the excitation energies and oscillator strengths for the lowest-lying electronic transitions. sapub.orgnih.gov The excitation energy is directly related to the absorption wavelength (λ_max), while the oscillator strength predicts the intensity of the absorption peak. nih.gov Comparing the predicted spectrum with the experimental one helps to assign the observed bands to specific electronic transitions, such as the HOMO → LUMO transition. sapub.org The accuracy of these predictions is often enhanced when solvent effects are included in the computational model.
| Spectroscopic Data | Computational Method | Predicted Parameters |
| Infrared (IR) | DFT | Vibrational Frequencies, IR Intensities. researchgate.net |
| UV-Visible | TD-DFT | Excitation Energies (λ_max), Oscillator Strengths. sapub.orgrsc.org |
Solvent Effects on Molecular Properties
The interaction between a solute and the surrounding solvent can significantly alter the molecule's electronic structure and spectroscopic properties, a phenomenon known as solvatochromism. researchgate.net For molecules like nitroanilines, which possess both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂), the polarity of the solvent plays a crucial role in stabilizing the ground and excited states, often leading to shifts in absorption spectra. researchgate.net
Computational methods, such as the Polarized Continuum Model (PCM), are frequently used to study these solvent effects by simulating the influence of the medium on the molecule's geometry and electronic structure. dulaty.kz Studies on the related compound para-nitroaniline (pNA) show that increasing solvent polarity leads to a decrease in the pyramidal dihedral angle of the amine group. chemrxiv.org This structural change is associated with enhanced intramolecular charge transfer (ICT) from the amine group and benzene ring to the nitro group. chemrxiv.org
The effect of solvent polarity on the absorption spectra of pNA has been extensively investigated. The primary absorption band, which corresponds to a HOMO→LUMO π→π* transition with significant charge-transfer character, exhibits a pronounced redshift (a shift to longer wavelengths) as solvent polarity increases. chemrxiv.org For instance, the redshift in the first absorption band of pNA increases from -0.32 eV in cyclohexane (B81311) to -0.84 eV in water, highlighting the substantial stabilization of the charge-transfer excited state in polar solvents. chemrxiv.org
Table 1: Solvent Effects on the First Absorption Band of para-nitroaniline (pNA) Data extrapolated from studies on pNA to illustrate the principle of solvatochromism. chemrxiv.org
| Solvent | Polarity | Absorption Band Shift (eV) |
| Cyclohexane | Low | -0.32 |
| Toluene | Low | -0.45 |
| Dichloroethane | Medium | -0.63 |
| Acetone | Medium | -0.69 |
| Acetonitrile | High | -0.73 |
| Dimethylsulfoxide | High | -0.78 |
| Water | High | -0.84 |
Theoretical investigations on the isomer 2,6-difluoro-4-nitroaniline (B181332) using semi-empirical methods with protic (water) and aprotic (DMSO) solvent models have shown that calculations incorporating solvent effects yield more accurate geometric parameters (bond lengths and angles) compared to in-vacuo (gas phase) calculations. dulaty.kz The results calculated in a water-solvent model were found to be the closest to experimental crystallographic data, underscoring the importance of accounting for solute-solvent interactions. dulaty.kz It is expected that this compound would exhibit similar behavior, with its spectroscopic and molecular properties being modulated by the polarity of its environment.
Reaction Mechanism Simulations and Energetics
Computational simulations are vital for elucidating reaction mechanisms, identifying transition states, and determining the energetics of chemical transformations. For fluorinated nitroaromatics, these studies often focus on thermal decomposition pathways and susceptibility to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. This makes it susceptible to nucleophilic aromatic substitution (SNAr). However, studies on the related isomer 2,6-difluoro-4-nitroaniline have shown that it can be a poor nucleophile itself and reacts sluggishly in certain reactions, such as with epoxides, due to its electron-withdrawing substituents. acs.org The fluorine atoms on the ring are potential leaving groups in SNAr reactions. Computational studies on polyfluorobromobenzenes have shown that in SNAr channels, fluoride (B91410) loss can compete with the loss of other halogens. science.gov
Table 2: Simulated Energetics of a Generic Nitroaromatic Decomposition Pathway This table represents a conceptual pathway based on findings for related energetic materials and is for illustrative purposes. nih.govresearchgate.net
| Reaction Step | Description | Activation Energy (Conceptual) |
| 1 | Initial C-NO₂ bond scission (Trigger reaction) | High |
| 2 | Dissociative nitro group rupture | Low |
| 3 | Benzene ring opening | Moderate |
| 4 | Formation of secondary products (e.g., fluorocarbons, polycyclics) | Variable |
It is plausible that the decomposition of this compound would also be initiated by the cleavage of a C-NO₂ bond, given its established role as a trigger bond in many nitroaromatic compounds. researchgate.net Subsequent reactions would likely involve the stable C-F bonds, potentially leading to the formation of fluorinated hydrocarbon fragments. nih.gov The precise energetics and dominant reaction pathways would require specific computational simulations, such as Density Functional Theory (DFT) calculations, to map the potential energy surface and identify the lowest energy barriers for decomposition and other reactions.
Applications and Derivatives in Advanced Chemical Synthesis
2,6-Difluoro-3-nitroaniline as a Key Building Block in Organic Synthesis
This compound serves as a cornerstone in organic synthesis due to the versatile reactivity of its functional groups. The presence of two fluorine atoms and a nitro group on the benzene (B151609) ring significantly influences its chemical behavior, making it an attractive starting material for a variety of chemical transformations.
The fluorine atoms enhance the compound's reactivity towards nucleophilic aromatic substitution, a fundamental reaction in the synthesis of many complex molecules. chemimpex.com Furthermore, the nitro group is a strong electron-withdrawing group, which further activates the aromatic ring for such substitutions. The nitro group itself can be readily reduced to an amino group, which opens up another avenue for chemical modifications, such as diazotization and coupling reactions, or the formation of amides and other nitrogen-containing heterocycles. justia.com
This dual reactivity allows for a stepwise and controlled introduction of different functionalities into the molecule. For instance, the nitro group can be reduced to form a diamine, which can then be used to construct heterocyclic rings, a common feature in many biologically active compounds. rsc.org This strategic positioning of reactive sites makes this compound a highly valuable and versatile intermediate in the synthesis of a diverse range of chemical entities. chemimpex.com
Synthesis of Pharmaceutical Intermediates
The unique structural features of this compound make it a particularly useful precursor in the synthesis of pharmaceutical intermediates, which are the building blocks for active pharmaceutical ingredients (APIs).
Precursor for Active Pharmaceutical Ingredients (APIs)
While a direct lineage to a specific, named API from this compound is not prominently documented in publicly available research, its role as a precursor is evident from the synthesis of structurally similar compounds. Substituted anilines, particularly those with fluorine and nitro groups, are instrumental in the synthesis of complex heterocyclic systems that form the core of many modern drugs. The reduction of the nitro group in a nitroaniline derivative to an amine is a key step in the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities. rsc.org
The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net A substituted o-phenylenediamine can be prepared from the corresponding substituted 2-nitroaniline (B44862) through the reduction of the nitro group. Therefore, this compound is a logical starting point for the synthesis of fluorinated benzimidazole scaffolds, which are of great interest in medicinal chemistry.
Development of New Drug Candidates
The development of new drug candidates often relies on the exploration of novel chemical scaffolds that can interact with biological targets in a specific and effective manner. The benzimidazole scaffold, accessible from precursors like this compound, is a privileged structure in drug discovery, known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netgoogle.com
The fluorine atoms in this compound can enhance the metabolic stability and binding affinity of the resulting drug candidates. The ability to introduce further modifications at the amino and fluoro positions allows for the fine-tuning of the molecule's properties to optimize its efficacy and selectivity. Research into new fluoro-benzimidazole derivatives as potential intestinal antiseptic drug candidates highlights the importance of fluorinated anilines in the discovery of novel therapeutic agents. google.com
Applications in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of agrochemicals, including herbicides and pesticides. The presence of fluorine atoms in agrochemicals can lead to increased efficacy and metabolic stability.
Herbicides and Pesticides Formulation
The synthesis of various herbicides and pesticides involves the use of fluorinated and nitrated aromatic compounds. For instance, derivatives of nitroaniline are known to be used in the formulation of fungicides. scispace.com The fungicidal compound Dicloran, for example, is 2,6-dichloro-4-nitroaniline (B1670479). While not a direct derivative, the structural similarity suggests that this compound could be a precursor for analogous fluorinated fungicides.
Furthermore, fluorinated benzonitriles, which can be synthesized from fluorinated anilines, are used as intermediates for herbicides. google.comgoogle.com The conversion of an aniline (B41778) to a nitrile is a known chemical transformation. Therefore, this compound could potentially be converted into a difluoro-nitrobenzonitrile intermediate for use in herbicide synthesis. chemimpex.com The development of novel pesticides often involves the synthesis of complex heterocyclic compounds, for which fluorinated nitroanilines are key starting materials. beilstein-journals.org
Role in Dye and Pigment Chemistry
Nitroanilines are a well-established class of intermediates in the synthesis of azo dyes and pigments. beilstein-journals.orgnairaproject.com Azo dyes, characterized by the -N=N- linkage, are the largest group of synthetic colorants used in a wide range of applications, including textiles, printing, and coatings.
The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with a suitable coupling component. nairaproject.comgoogle.com The color of the resulting dye is determined by the electronic properties of the substituents on the aromatic rings. The presence of a nitro group, an electron-withdrawing group, on the diazo component can lead to a bathochromic shift, resulting in deeper colors.
While specific examples of dyes synthesized directly from this compound are not widely reported, the general principles of azo dye chemistry suggest its potential in this field. For example, 2,6-dichloro-4-nitroaniline is a known precursor for disperse dyes. researchgate.net By analogy, this compound could be used to synthesize fluorinated disperse dyes, which may exhibit enhanced properties such as lightfastness and thermal stability. Furthermore, research on para-nitroaniline-functionalized materials demonstrates the utility of nitroanilines in creating novel pigments with applications in advanced materials. rsc.orgresearchgate.net
Synthesis of Heterocyclic Compounds
The reactivity of the amine group, combined with the influence of the electron-withdrawing substituents, allows this compound to serve as a precursor for various heterocyclic structures, which are core components in many areas of chemical science, including pharmaceuticals and agrochemicals.
Isoxazoles are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry. researchgate.net A primary and versatile route to synthesize substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. organic-chemistry.org This method allows for the regioselective formation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. organic-chemistry.org
While direct synthesis from this compound is not prominently documented, its functional groups allow for its theoretical conversion into a suitable precursor for isoxazole (B147169) synthesis. The aniline moiety can be chemically transformed into a nitrile oxide through a multi-step sequence. This would typically involve:
Diazotization of the aniline group.
Conversion of the diazonium salt to an aldehyde (e.g., via a Sandmeyer-type reaction).
Reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime.
Oxidation of the aldoxime to generate the corresponding nitrile oxide.
This in-situ generated nitrile oxide, bearing the 2,6-difluoro-3-nitrophenyl substituent, could then react with a selected alkyne to yield the target isoxazole derivative. Other synthetic strategies for isoxazoles include the condensation of β-diketones with hydroxylamine or the reaction of primary nitro compounds with various substrates. researchgate.net
Fluorinated quinolones are a major class of synthetic antibiotics. quimicaorganica.org The Gould-Jacobs reaction is a cornerstone in quinolone synthesis, providing a reliable pathway from anilines to 4-hydroxyquinolone derivatives. wikipedia.orgd-nb.info This reaction involves the initial condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system. wikipedia.orgauctoresonline.org
Using this compound as the starting aniline derivative in a Gould-Jacobs reaction would proceed via the following general steps:
Condensation: The amine group of this compound attacks the malonic ester derivative, leading to the substitution of the alkoxy group and forming an anilinomethylenemalonate intermediate. wikipedia.org
Cyclization: The resulting intermediate undergoes a high-temperature intramolecular cyclization. ablelab.eu This electrocyclization is typically performed in a high-boiling point solvent like diphenyl ether.
Saponification and Decarboxylation: The resulting quinolone ester can be saponified to the carboxylic acid and subsequently decarboxylated to yield the 4-hydroxyquinolone core. wikipedia.org
The substitution pattern of this compound introduces specific electronic and steric factors that influence the reaction. The strong electron-withdrawing nature of the nitro group and the ortho-fluorine atoms deactivates the aromatic ring, making the cyclization step more challenging and likely requiring high temperatures. d-nb.info Furthermore, the regioselectivity of the cyclization is directed by the substituents; in this case, cyclization would occur at the C-6 position of the aniline ring. Syntheses of other highly substituted fluoro-nitro quinolones have been successfully reported, demonstrating the viability of such precursors in these reactions. researchgate.netmdpi.com
Table 1: The Gould-Jacobs Reaction for Quinolone Synthesis
| Step | Reactants | Process | Product |
|---|---|---|---|
| 1 | Aniline Derivative + Diethyl ethoxymethylenemalonate | Condensation / Substitution | Anilinomethylenemalonate Intermediate |
| 2 | Anilinomethylenemalonate Intermediate | Thermal Cyclization (e.g., in Diphenyl ether) | Ethyl 4-hydroxyquinoline-3-carboxylate |
| 3 | Ethyl 4-hydroxyquinoline-3-carboxylate | Saponification (e.g., NaOH) | 4-Hydroxyquinoline-3-carboxylic acid |
| 4 | 4-Hydroxyquinoline-3-carboxylic acid | Decarboxylation (Heat) | 4-Hydroxyquinoline |
Formation of Isoxazole Derivatives
Advanced Materials Synthesis and Functional Compounds
The unique electronic profile of this compound, characterized by a donor amine group and multiple acceptor groups (nitro and fluoro), makes it an intriguing building block for materials with tailored optical and electronic properties.
Molecules featuring electron-donating and electron-accepting moieties within a conjugated system often exhibit significant intramolecular charge-transfer (ICT), which gives rise to useful luminescent and nonlinear optical (NLO) properties. beilstein-journals.org Substituted anilines, particularly nitroanilines, are classic examples of such "push-pull" systems and are investigated for these applications. nih.govosti.govresearchgate.net
Derivatives of this compound are potential candidates for creating novel functional dyes. The amino group acts as an electron donor, while the nitro group and fluorine atoms serve as strong electron acceptors. This arrangement can lead to a large change in dipole moment upon photoexcitation, a key factor for NLO activity. researchgate.net Theoretical and experimental studies on related compounds show that the nature and position of substituents allow for fine-tuning of optoelectronic characteristics such as absorption maxima, emission wavelengths, and HOMO/LUMO energy levels. beilstein-journals.orgmdpi.com For example, metal-organic frameworks (MOFs) have been designed to be highly sensitive luminescent sensors for detecting nitroanilines, highlighting the distinct photophysical interactions of these molecules. scispace.comacs.orgacs.org
Table 2: Representative Optoelectronic Properties of Donor-Acceptor Compounds
| Compound | Donor Group | Acceptor Group | HOMO (eV) | LUMO (eV) | Absorption Max (nm) |
|---|---|---|---|---|---|
| Derivative 2 beilstein-journals.org | Diphenylamine | Benzoquinone | -5.41 | -3.80 | 541 |
| Derivative 3 beilstein-journals.org | Carbazole | Benzoquinone | -5.73 | -3.90 | 450 |
| Derivative 4 beilstein-journals.org | Carbazole (x2) | Benzoquinone | -5.75 | -3.90 | 450 |
| Derivative 5 beilstein-journals.org | Diphenylamine (x2) | Benzoquinone | -5.38 | -3.80 | 530 |
Data sourced from a study on benzoquinone-based charge-transfer derivatives to illustrate the effect of donor groups on optoelectronic properties. beilstein-journals.org
Polyaniline (PANI) is a well-known conducting polymer typically synthesized via the oxidative polymerization of aniline. nih.gov The properties of the resulting polymer can be significantly modified by using substituted aniline monomers. mdpi.comrsc.org
The polymerization of this compound would be expected to yield a functionalized polyaniline with distinct properties. However, the synthesis presents challenges. The reactivity of the aniline monomer in oxidative polymerization is highly dependent on its electronic and steric characteristics. rsc.org
Electronic Effects: The presence of three strong electron-withdrawing groups (one -NO₂ and two -F) significantly reduces the electron density of the aromatic ring. This deactivation makes the monomer less nucleophilic and thus less reactive toward oxidative polymerization compared to unsubstituted aniline. mdpi.com
Steric Effects: The fluorine atom at the C-2 position (ortho to the amine) introduces steric hindrance, which can impede the head-to-tail coupling required for polymer chain growth and may lead to polymers with lower molecular weights or altered chain conformations. rsc.org
Despite these challenges, the incorporation of such a monomer could lead to polymers with enhanced thermal stability, different solubility profiles in organic solvents, and unique electrochemical behaviors, making them suitable for applications in specialized functional coatings or sensor technologies. rsc.orggoogle.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Hydroxyquinoline |
| 4-Hydroxyquinoline-3-carboxylic acid |
| Aniline |
| Benzoquinone |
| Carbazole |
| Diethyl ethoxymethylenemalonate |
| Diphenyl ether |
| Diphenylamine |
| Ethyl 4-hydroxyquinoline-3-carboxylate |
| Hydroxylamine |
| Isoxazole |
| Nitrile oxide |
| Polyaniline |
Advanced Research Topics and Methodological Considerations
Structure-Activity Relationship (SAR) Studies of 2,6-Difluoro-3-nitroaniline Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to its chemical structure affect its efficacy and selectivity as a potential therapeutic agent.
The presence and position of the fluorine atoms are of particular interest in SAR studies. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.gov In derivatives of this compound, the two fluorine atoms ortho to the amino group create a distinct electronic environment and steric hindrance that can influence the molecule's conformation and interaction with enzymes or receptors. vulcanchem.com
Research on related fluorinated compounds has provided valuable insights. For instance, studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors revealed that substituting a fluoro atom with a nitro group can lead to a decrease in inhibitory activity. Furthermore, the substitution pattern on the phenyl ring is critical, with some positions being highly sensitive to modification.
In the development of HIV-1 reverse transcriptase inhibitors, 1,2-bis-substituted benzimidazoles derived from nitroanilides have been synthesized. nih.gov The regiochemistry of substituents on the benzimidazole (B57391) ring, which is influenced by the starting nitroanilide, profoundly affects antiviral activity. nih.gov For example, substituents at the C4 position of the benzimidazole ring dramatically enhanced potency, while those at the C5 or C6 positions were often detrimental or had a neutral effect on activity. nih.gov
| Structural Modification | Potential Impact on Biological Activity | Rationale |
|---|---|---|
| Position of Fluorine Atoms | Alters binding affinity and metabolic stability | Fluorine's electronegativity and size influence electronic and steric interactions with biological targets. rsc.orgnih.gov |
| Nitro Group Position | Affects electronic properties and potential for prodrug activation | The nitro group is a strong electron-withdrawing group that can be metabolically reduced. vulcanchem.com |
| Substituents on the Aniline (B41778) Nitrogen | Modifies lipophilicity and pharmacokinetic properties | Alterations can change the overall polarity and size of the molecule. |
| Additional Ring Systems | Can enhance binding to target proteins | Fused or appended rings can provide additional points of interaction. nih.gov |
Mechanistic Organic Chemistry Studies
Mechanistic studies of this compound are essential for understanding its reactivity and for developing new synthetic methodologies. Key areas of investigation include nucleophilic aromatic substitution (SNAr) reactions and the reduction of the nitro group.
The electron-deficient aromatic ring of this compound, a result of the strong electron-withdrawing effects of the nitro group and fluorine atoms, makes it highly susceptible to nucleophilic attack. This reactivity is central to its use as a synthetic intermediate. SNAr reactions with this compound typically proceed through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comjuniperpublishers.com
Interestingly, in SNAr reactions, fluorine can be a surprisingly good leaving group, often better than chlorine, bromine, or iodine. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond. masterorganicchemistry.com
Computational studies, such as those using density functional theory (DFT), can provide deeper insights into the reaction mechanisms. For example, DFT calculations have been used to probe the decomposition mechanism of nitroanilines, which can involve a nitro-nitrite rearrangement followed by the elimination of nitric oxide. researchgate.net Similar computational approaches could be applied to this compound to understand its thermal and photochemical stability.
The reduction of the nitro group to an amine is another fundamental reaction of this compound, often carried out using catalytic hydrogenation. This transformation is a key step in the synthesis of many derivatives, including those with potential pharmaceutical applications. Mechanistic studies of this reduction can help in optimizing reaction conditions to achieve high yields and selectivity.
| Reaction Type | Key Mechanistic Features | Significance |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Formation of a Meisenheimer complex; fluorine as a good leaving group. masterorganicchemistry.comjuniperpublishers.com | Primary pathway for synthesizing derivatives. |
| Nitro Group Reduction | Can be achieved through catalytic hydrogenation or with reducing agents like iron powder. | Creates a new functional group for further derivatization. |
| Decomposition | May involve nitro-nitrite rearrangement. researchgate.net | Important for understanding the compound's stability. |
Process Optimization and Scale-Up Considerations in Industrial Chemistry
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful process optimization and scale-up considerations. Key goals in this context are to ensure safety, maximize yield and purity, and minimize cost and environmental impact.
The synthesis of fluorinated anilines can be complex and may involve hazardous reagents and reaction conditions. For example, the synthesis of 2,6-difluoroaniline (B139000), a related compound, has been approached through various routes, some of which involve unstable diazonium salts or highly corrosive anhydrous hydrofluoric acid. google.com While the direct nitration of 2,6-difluoroaniline could potentially yield the target compound, such reactions require strict control of temperature and reagent stoichiometry to avoid the formation of byproducts.
Continuous flow chemistry is an increasingly important technology for process optimization and scale-up, offering advantages in terms of safety, efficiency, and control. acs.org For nitration reactions, which are often highly exothermic, continuous flow reactors provide excellent heat and mass transfer, allowing for better temperature control and reducing the risk of runaway reactions. acs.org A continuous kilogram-scale process for the manufacture of o-difluorobenzene has been developed, demonstrating the feasibility of scaling up fluorinated compound synthesis using this technology.
Key parameters to consider during process optimization and scale-up include:
Reaction conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize yield and minimize byproduct formation.
Solvent selection: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation.
Catalyst selection and loading: For catalytic reactions, such as hydrogenation, the choice of catalyst and its concentration are critical for achieving high efficiency and selectivity.
Downstream processing: Purification methods, such as crystallization or distillation, must be optimized to ensure the final product meets the required purity specifications.
| Consideration | Key Challenges and Strategies |
|---|---|
| Safety | Handling of hazardous reagents; management of exothermic reactions. Use of continuous flow reactors can mitigate these risks. acs.org |
| Yield and Purity | Minimizing byproduct formation through precise control of reaction conditions. |
| Cost-Effectiveness | Use of readily available starting materials; optimization of reagent and catalyst usage. |
| Environmental Impact | Minimizing waste generation; use of greener solvents and reagents where possible. |
Environmental and Safety Considerations in Synthesis and Handling
The synthesis and handling of this compound require strict adherence to environmental and safety protocols due to the potential hazards associated with nitroaromatic compounds.
Safety Considerations:
Like many nitroaromatic compounds, this compound is considered harmful if swallowed, in contact with skin, or if inhaled. apolloscientific.co.uk It can also cause skin and eye irritation. apolloscientific.co.uktcichemicals.com Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. carlroth.comcapotchem.com Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. capotchem.com
In case of accidental exposure, immediate first aid measures should be taken. For skin contact, the affected area should be washed thoroughly with soap and water. capotchem.com For eye contact, the eyes should be rinsed with plenty of water for several minutes. tcichemicals.com If inhaled, the person should be moved to fresh air. carlroth.com Medical attention should be sought in all cases of significant exposure.
Environmental Considerations:
Nitroaromatic compounds are recognized as environmental pollutants due to their widespread use and potential persistence in the environment. plos.org They can be released into soil and water through industrial effluents. While some nitroaromatic compounds are resistant to biodegradation, certain microorganisms have evolved pathways to degrade them. plos.orgeaht.org
The environmental fate of this compound is not extensively documented, but it is expected to share some characteristics with other fluorinated nitroaromatics. The presence of fluorine atoms can increase the metabolic stability of the compound, potentially making it more persistent in the environment. nih.gov However, the nitro group can be reduced by microorganisms, which may be an initial step in its biodegradation.
Proper disposal of this compound and any waste generated during its synthesis is crucial to prevent environmental contamination. It should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations. carlroth.com
| Aspect | Key Considerations and Precautions |
|---|---|
| Personal Safety | Wear appropriate PPE (gloves, safety glasses, lab coat). carlroth.comcapotchem.com Work in a well-ventilated area. capotchem.com |
| Handling and Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. |
| Environmental Fate | Potential for persistence due to fluorination. nih.gov Biodegradation may occur via reduction of the nitro group. plos.orgeaht.org |
| Disposal | Dispose of as hazardous waste in accordance with regulations. carlroth.com |
Emerging Applications and Interdisciplinary Research
The unique chemical properties of this compound make it a valuable building block for a wide range of emerging applications, particularly in interdisciplinary research at the interface of chemistry, biology, and materials science.
Pharmaceuticals and Agrochemicals:
Fluorinated compounds are increasingly prevalent in pharmaceuticals and agrochemicals due to the beneficial effects of fluorine on their biological activity and metabolic stability. rsc.orgnih.gov this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. For example, it has been used in the development of:
Anticancer agents: The difluoronitroaniline scaffold can be incorporated into molecules designed to target specific pathways involved in cancer progression.
Antiviral agents: As mentioned earlier, derivatives of this compound have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.gov
Enzyme inhibitors: The structural features of this compound derivatives make them potential candidates for inhibiting a range of enzymes, such as p38 MAP kinase. nih.gov
Materials Science:
In materials science, this compound and its derivatives are being explored for the development of advanced materials with tailored properties. The presence of fluorine can enhance the thermal stability, chemical resistance, and other properties of polymers and coatings. chemimpex.com Potential applications include:
Specialty polymers: Incorporation of the difluoronitroaniline moiety into polymer backbones can lead to materials with improved performance characteristics.
Coatings: Fluorinated coatings can provide enhanced durability and resistance to degradation.
Electronic materials: The electronic properties of the compound make it a candidate for use in the synthesis of organic electronic materials, such as conductive polymers.
Interdisciplinary Research:
The study of this compound is inherently interdisciplinary, requiring expertise from synthetic organic chemistry, medicinal chemistry, chemical biology, and materials science. nih.govwisc.edu For example, the development of new drugs based on this scaffold involves not only the synthesis of new derivatives but also their biological evaluation and the study of their mechanism of action at the molecular level. Similarly, the design of new materials requires an understanding of how the chemical structure of the compound influences its macroscopic properties.
The continued exploration of the chemistry and applications of this compound is likely to lead to further innovations in these and other fields.
| Field | Emerging Applications | Interdisciplinary Aspect |
|---|---|---|
| Pharmaceuticals | Anticancer, antiviral, and enzyme-inhibiting drugs. nih.govnih.gov | Combines synthetic chemistry with pharmacology and molecular biology. |
| Agrochemicals | Development of new pesticides and herbicides with enhanced efficacy. | Integrates chemistry with agricultural science and environmental toxicology. |
| Materials Science | Specialty polymers, durable coatings, and organic electronic materials. chemimpex.com | Links molecular design and synthesis with materials engineering and physics. |
Q & A
Q. What are the key synthetic routes for preparing 2,6-difluoro-3-nitroaniline, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nitration of 2,6-difluoroaniline under controlled acidic conditions. Critical parameters include:
- Temperature : Nitration at low temperatures (0–5°C) minimizes side reactions like over-nitration or decomposition.
- Acid system : A mixture of concentrated HNO₃ and H₂SO₄ ensures efficient protonation of the aromatic ring for regioselective nitration at the meta position .
- Workup : Neutralization with NaHCO₃ followed by recrystallization in ethanol/water mixtures enhances purity (reported purity >97% in commercial batches) .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns, while NMR identifies amine and nitro group positions .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., P21/c space group observed in structurally similar nitroaniline derivatives) .
- DSC/TGA : Reveals thermal stability; decomposition typically occurs above 140°C, with phase transitions observed in analogues like 2,6-dichlorobenzylidene derivatives .
Q. How can researchers ensure stability during storage and handling of this compound?
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amine group .
- Light sensitivity : Amber glassware or opaque containers mitigate photodegradation, as nitro groups are prone to light-induced reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration in 2,6-difluoroaniline derivatives?
Nitration regioselectivity is governed by:
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing nitration to the meta position relative to the amine group.
- Steric effects : Ortho positions are hindered by fluorine atoms, favoring nitro group addition at the less sterically encumbered meta site .
- Computational studies (DFT) on analogous systems suggest that transition-state stabilization via π-π repulsions between nitro and fluorine groups further drives selectivity .
Q. How do intermolecular interactions in crystalline this compound influence its mechanical or optical properties?
- Elasticity : In related nitroaniline crystals (e.g., DFNA), anisotropic packing via C–H···O and N–H···F hydrogen bonds creates layered structures capable of elastic bending under stress .
- Thermosalience : Phase transitions in analogues (e.g., α → β phase at 138°C) arise from competing short-range repulsions (π···π) and long-range dipolar interactions (C–F···NO₂), leading to anisotropic lattice expansion (e.g., b-axis increase from 21.98 Å to 22.30 Å) .
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions for pharmaceutical intermediates?
- Protection/deprotection : Acetylation of the amine group (to form N-acetyl derivatives) prevents unwanted side reactions in Suzuki-Miyaura couplings .
- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in DMF enables efficient coupling with aryl boronic acids at 80–100°C .
- Solvent effects : Polar aprotic solvents enhance nitro group activation via dipole stabilization .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate data?
- Literature values for this compound’s melting point range from 51–54°C to 70–74°C in nitroaniline analogues .
- Resolution : Use differential scanning calorimetry (DSC) with a controlled heating rate (5°C/min) under N₂ to measure phase transitions accurately. Cross-validate with purity assessments (HPLC >99%) .
Q. Conflicting reports on biological activity: Are fluorinated nitroanilines enzyme inhibitors or substrates?
- Some studies suggest fluorinated nitroanilines act as kinase inhibitors via H-bonding with ATP-binding pockets , while others propose metabolic activation (nitro reduction to amines) .
- Methodology : Use isotopic labeling (e.g., in nitro groups) to track metabolic pathways or surface plasmon resonance (SPR) to quantify binding affinities .
Methodological Recommendations
9. Designing experiments to study nitro group reduction pathways:
- Electrochemical analysis : Cyclic voltammetry in acetonitrile/0.1 M TBAP reveals reduction potentials (e.g., E₁/2 = −0.8 V vs. Ag/AgCl for nitro → hydroxylamine) .
- In situ FTIR : Monitors intermediate formation (e.g., nitroso or hydroxylamine species) during controlled-potential electrolysis .
10. Computational modeling of reaction mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
